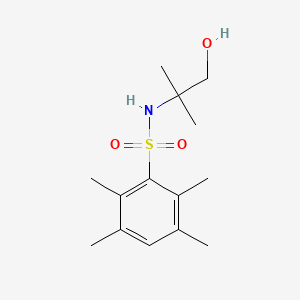![molecular formula C20H23FN2O5S B5494308 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of kinase inhibitors and has shown promising results in the treatment of various diseases.
Wirkmechanismus
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide works by inhibiting the activity of kinases, which are enzymes that play a crucial role in various cellular processes. By inhibiting the activity of these enzymes, 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. It can induce apoptosis, which is the programmed cell death of cancer cells, and inhibit the production of pro-inflammatory cytokines, which are involved in the progression of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is its high selectivity towards specific kinases, which makes it a potent inhibitor of their activity. However, one of the limitations of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is its low solubility in water, which can make it challenging to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide. One of the potential applications of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is in the treatment of hematological malignancies, such as leukemia and lymphoma. Another future direction is the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide as a combination therapy with other drugs to enhance its efficacy in the treatment of various diseases. Additionally, the development of more soluble analogs of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide can overcome its limitations and make it a more viable option for lab experiments.
In conclusion, 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide is a promising compound that has shown significant potential in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it an exciting area of study in the field of scientific research.
Synthesemethoden
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide involves the reaction of 1-(2,5-dimethoxyphenyl)-2-nitroethene with 2-fluoroaniline, followed by the reduction of the resulting nitro compound with palladium on carbon. The final step involves the reaction of the resulting amine with piperidine-3-carboxylic acid chloride and 2,5-dimethoxybenzenesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide has shown promising results in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been found to inhibit the activity of various kinases, including BTK, FLT3, and JAK3, which are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-15-9-10-18(28-2)19(12-15)29(25,26)23-11-5-6-14(13-23)20(24)22-17-8-4-3-7-16(17)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVAWNBFHNSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxybenzenesulfonyl)-N-(2-fluorophenyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)ethyl acetate](/img/structure/B5494238.png)
![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)
![N-(2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494258.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(6-methylpyridin-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5494281.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)


![N-(1,1-dimethyl-2-{methyl[(3-methylpyridin-4-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B5494319.png)
![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)